molecular formula C20H26O5S2 B3052371 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol CAS No. 40733-07-1

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol

Cat. No.: B3052371
CAS No.: 40733-07-1
M. Wt: 410.6 g/mol
InChI Key: XYJQPBTZELOVDP-UHFFFAOYSA-N
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Description

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol is a complex organic compound characterized by the presence of multiple hydroxyl groups and benzylsulfanyl groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol typically involves multi-step organic reactionsThe final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Bis(methylsulfanyl)hexane-1,2,3,4,5-pentol
  • 6,6-Bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
  • 6,6-Bis(propylsulfanyl)hexane-1,2,3,4,5-pentol

Uniqueness

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol is unique due to the presence of benzylsulfanyl groups, which provide distinct steric and electronic properties compared to other alkylsulfanyl derivatives. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

6,6-bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5S2/c21-11-16(22)17(23)18(24)19(25)20(26-12-14-7-3-1-4-8-14)27-13-15-9-5-2-6-10-15/h1-10,16-25H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJQPBTZELOVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(C(C(C(C(CO)O)O)O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40733-07-1, 7404-42-4, 6936-67-0, 36908-15-3
Record name NSC403975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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